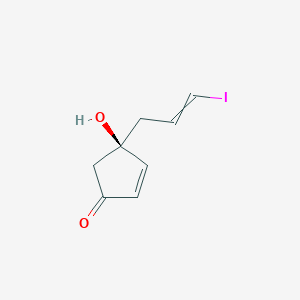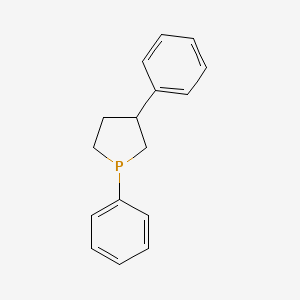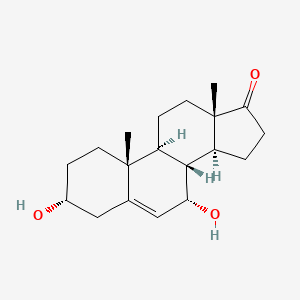
3alpha,7alpha-Dihydroxyandrost-5-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,7alpha-Dihydroxyandrost-5-en-17-one is a steroidal compound that belongs to the class of androstanoids. It is characterized by the presence of hydroxyl groups at the 3alpha and 7alpha positions on the androst-5-en-17-one backbone. This compound is a derivative of dehydroepiandrosterone (DHEA) and is known for its biological activities, including anti-inflammatory and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). One common method is the biotransformation of DHEA using microbial strains such as Gibberella sp. and Absidia coerulea. These microorganisms catalyze the hydroxylation at the 7alpha position under optimized conditions, including specific media ingredients, culture time, and inoculum rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar biotransformation techniques. The process involves the fermentation of DHEA with selected microbial strains, followed by extraction and purification of the desired product. The yield and efficiency of the process can be enhanced through optimization of fermentation parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3alpha,7alpha-Dihydroxyandrost-5-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl groups to form corresponding ketones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as NADP+ and reducing agents like NADPH. The reactions are typically carried out under controlled conditions to ensure the selective transformation of the compound .
Major Products
The major products formed from the oxidation of this compound include 3beta-hydroxy-5-androstene-7,17-dione. This product is formed through the oxidation of the 7alpha-hydroxyl group .
Applications De Recherche Scientifique
3alpha,7alpha-Dihydroxyandrost-5-en-17-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: The compound is utilized in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of genes involved in inflammatory and oxidative stress responses. Additionally, it acts as an antioxidant by inhibiting reactions brought about by dioxygen or peroxides .
Comparaison Avec Des Composés Similaires
3alpha,7alpha-Dihydroxyandrost-5-en-17-one can be compared with other similar compounds, such as:
7beta-Hydroxydehydroepiandrosterone (7beta-OH-DHEA): This compound is a stereoisomer with a hydroxyl group at the 7beta position.
16alpha-Hydroxydehydroepiandrosterone (16alpha-OH-DHEA): This compound has a hydroxyl group at the 16alpha position and is known for its distinct biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique biological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
502849-04-9 |
|---|---|
Formule moléculaire |
C19H28O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(3R,7S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13+,14+,15-,17+,18+,19+/m1/s1 |
Clé InChI |
OLPSAOWBSPXZEA-VFELUIQASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@H](C4)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


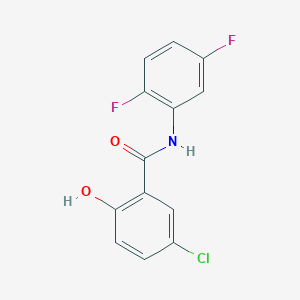
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
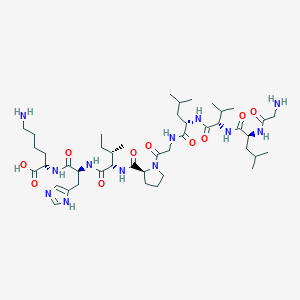
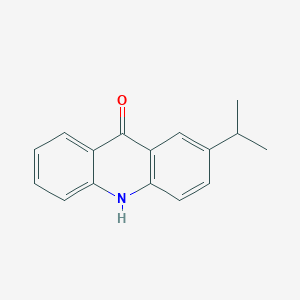
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)
![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)
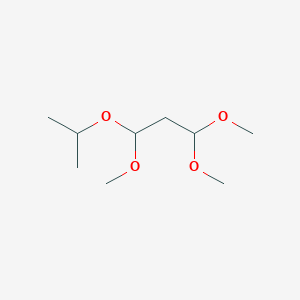
![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)

![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
